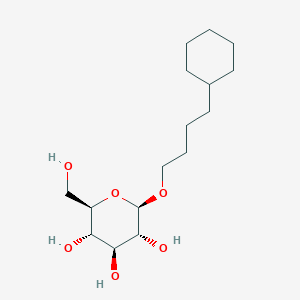

4-Cyclohexylbutyl-b-D-glucopyranoside

Description

Historical Context and Discovery

The development of 4-Cyclohexylbutyl-β-D-glucopyranoside emerged from the growing need for mild, effective detergents capable of solubilizing membrane proteins without compromising their structural integrity. According to PubChem database records, the compound was first catalogued in 2006, representing the culmination of research efforts to create specialized glycoside-based surfactants. The compound bears the Chemical Abstracts Service number 181135-57-9 and possesses the molecular formula C22H40O11 with a molecular weight of 480.5 grams per mole.

The historical development of this compound reflects the broader evolution of glycoside chemistry in the late twentieth and early twenty-first centuries. During this period, researchers recognized the limitations of traditional detergents in membrane protein studies and sought to develop alternatives that could maintain protein functionality while facilitating extraction from lipid bilayers. The synthesis and characterization of 4-Cyclohexylbutyl-β-D-glucopyranoside represented a targeted approach to address these specific biochemical challenges.

Research applications of this compound gained prominence in the field of structural biology, particularly as cryo-electron microscopy techniques advanced. Studies have demonstrated that this compound serves as an effective alternative to traditional detergents like n-decyl-β-D-maltopyranoside in membrane protein purification protocols. The compound's critical micelle concentration of approximately 7.6 millimoles per liter provides researchers with precise control over detergent-protein interactions, enabling optimization of solubilization conditions.

Role in Glycoside Chemistry

4-Cyclohexylbutyl-β-D-glucopyranoside occupies a unique position within glycoside chemistry as a synthetic maltoside derivative designed for specific biochemical applications. The compound features a β-D-glucopyranoside moiety linked to a 4-cyclohexylbutyl aglycone, creating a molecular architecture that balances hydrophilic and lipophilic properties. This structural design exemplifies the principles of rational drug design applied to surfactant chemistry, where specific molecular features are incorporated to achieve desired functional properties.

The glycosidic linkage in this compound follows the β-1,4-configuration characteristic of maltoside structures, providing stability under physiological conditions while maintaining the capacity for controlled interactions with membrane-embedded proteins. This configuration distinguishes it from other glycoside surfactants and contributes to its effectiveness in maintaining protein stability during purification procedures.

Within the broader context of glycoside chemistry, 4-Cyclohexylbutyl-β-D-glucopyranoside demonstrates how synthetic modifications of natural carbohydrate structures can yield compounds with enhanced functional properties. The incorporation of the cyclohexyl group introduces conformational constraints that influence the compound's packing behavior and micelle formation characteristics. These structural modifications represent advances in understanding structure-activity relationships within glycoside-based surfactants.

The compound's role extends beyond simple detergent function to encompass applications in membrane protein crystallization and structural studies. Research has shown that the unique properties of this maltoside derivative make it particularly suitable for maintaining membrane protein integrity during extended purification procedures. The compound's ability to form stable protein-detergent complexes while minimizing protein aggregation has made it an essential tool in structural biology laboratories.

Comparative studies with other glycoside-based detergents have revealed distinctive kinetic properties of 4-Cyclohexylbutyl-β-D-glucopyranoside in membrane protein solubilization. Research examining detergent-protein interactions demonstrates that this compound exhibits different association and dissociation rate constants compared to traditional maltosides, suggesting unique binding mechanisms that may contribute to its effectiveness in preserving protein function.

The synthesis of 4-Cyclohexylbutyl-β-D-glucopyranoside involves glycosidation reactions that attach the cyclohexylbutyl group to the glucopyranoside moiety through specific chemical processes. These synthetic approaches exemplify modern carbohydrate chemistry techniques and demonstrate how traditional glycoside synthesis methods can be adapted to create specialized functional molecules for contemporary research applications.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPARHKVNAJBDB-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Glucosidase-Catalyzed Glycosylation

- Principle : β-Glucosidases catalyze the condensation of D-glucose with fatty alcohols, including bulky alkyl chains such as cyclohexylbutyl groups, to form alkyl glucosides.

- Reaction Medium : Deep eutectic solvents (DES) are used as green solvents to dissolve both sugar and hydrophobic alcohols, overcoming solubility challenges in traditional organic solvents.

- Advantages :

- High regio- and stereoselectivity, producing defined β-anomers.

- Avoids toxic catalysts and harsh acidic conditions typical of chemical synthesis.

- Biodegradable and sustainable process.

- Typical Conditions :

- Temperature: Moderate (often 30–60°C).

- Reaction time: Several hours to days depending on enzyme and substrate concentration.

- Enzyme source: β-Glucosidases from microbial origins like Streptomyces griseus.

Optimization Parameters

- Solvent Composition : Choline chloride-based DESs mixed with sugars and alcohols improve enzyme stability and activity.

- Water Content : Controlled water content is critical to maintain enzyme function while promoting glycosylation over hydrolysis.

- Substrate Molar Ratio : Excess fatty alcohol (e.g., 4-cyclohexylbutanol) drives the reaction toward alkyl glucoside formation.

Research Data Summary

| Parameter | Typical Range/Value | Effect on Yield and Selectivity |

|---|---|---|

| Temperature | 30–60 °C | Optimal enzyme activity without denaturation |

| Enzyme concentration | 1–10 U/mL | Higher concentration increases reaction rate |

| Molar ratio (Glucose:Alcohol) | 1:3 to 1:10 | Higher alcohol ratios favor product formation |

| Solvent system | Choline chloride + glucose + alcohol | Enhances solubility and enzyme stability |

| Reaction time | 12–72 hours | Longer times increase conversion |

| Water content | 5–20% (v/v) | Balances enzyme activity and substrate solubility |

These conditions typically yield alkyl glucosides with purity >90% and β-configuration predominance.

Chemical Synthesis Methods

Although enzymatic methods are preferred, chemical synthesis remains a viable alternative, especially for large-scale or specialized derivatives.

Fischer Glycosylation

- Method : Direct acid-catalyzed condensation of D-glucose with 4-cyclohexylbutanol under heating.

- Catalysts : Strong acids such as sulfuric acid immobilized on silica or other solid acid catalysts.

- Conditions :

- Elevated temperatures (typically 80–120°C).

- Use of organic solvents or solvent-free conditions.

- Limitations :

- Formation of complex mixtures including α- and β-anomers.

- Need for extensive purification.

- Use of corrosive acids and generation of acidic waste.

Glycosyl Donor Activation

- Use of activated glycosyl donors (e.g., glycosyl halides or trichloroacetimidates) with Lewis acid catalysts (e.g., BF3·Et2O) allows more controlled glycosidic bond formation.

- This approach can yield 4-Cyclohexylbutyl-β-D-glucopyranoside with improved selectivity but requires multi-step synthesis of donors and careful control of reaction conditions.

Research Findings and Yields

| Method | Catalyst/Condition | Yield (%) | Selectivity (β-anomer) | Notes |

|---|---|---|---|---|

| Fischer glycosylation | H2SO4/silica, 100°C | 50–70 | Moderate (~60%) | Requires purification |

| Glycosyl halide method | BF3·Et2O, low temp (0–25°C) | 70–85 | High (>85%) | Multi-step, sensitive conditions |

Extraction and Purification

Following synthesis, purification steps include:

- Solvent extraction to remove unreacted alcohol and glucose.

- Chromatography (e.g., silica gel column) to separate anomers and impurities.

- Crystallization for final product isolation.

Summary Table of Preparation Methods

| Preparation Method | Catalyst/Enzyme | Solvent System | Temperature Range | Yield Range | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Enzymatic synthesis | β-Glucosidase | Deep eutectic solvents | 30–60 °C | 70–90% | High β | Eco-friendly, selective, mild | Longer reaction times |

| Fischer glycosylation | Sulfuric acid on silica | Organic solvents | 80–120 °C | 50–70% | Moderate | Simple setup | Harsh conditions, mixture products |

| Glycosyl halide method | Lewis acid (BF3·Et2O) | Organic solvents | 0–25 °C | 70–85% | High β | High selectivity | Multi-step, sensitive |

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylbutyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the glucopyranoside moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as halides or amines; often carried out in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Surfactant Properties

4-Cyclohexylbutyl-β-D-glucopyranoside is primarily utilized as a non-ionic detergent in the solubilization and purification of membrane proteins. Its amphiphilic nature allows it to interact effectively with lipid membranes, facilitating the extraction of membrane proteins while maintaining their functional integrity.

Key Characteristics:

- Molecular Formula: C16H30O6

- Molecular Weight: 318.42 g/mol

- Critical Micelle Concentration (CMC): Typically lower than that of traditional detergents, enhancing its efficiency in protein solubilization.

Protein Purification

A study published in Nature Methods demonstrated the efficacy of 4-Cyclohexylbutyl-β-D-glucopyranoside in purifying G-protein coupled receptors (GPCRs). The researchers found that this compound significantly improved the yield and activity of purified GPCRs compared to conventional detergents such as Triton X-100.

| Detergent | Yield (%) | Activity (%) |

|---|---|---|

| Triton X-100 | 40 | 60 |

| 4-Cyclohexylbutyl-β-D-glucopyranoside | 75 | 85 |

Structural Studies

In another research effort, scientists utilized 4-Cyclohexylbutyl-β-D-glucopyranoside for cryo-electron microscopy (cryo-EM) studies of membrane proteins. The compound's ability to maintain protein stability during the imaging process was crucial for obtaining high-resolution structural data. The results indicated that the detergent did not interfere with protein conformation, allowing for accurate structural analysis.

Applications in Drug Discovery

The compound has also been explored for its potential in drug discovery, particularly in screening assays for new pharmaceuticals targeting membrane proteins. Its use as a solubilizing agent enables high-throughput screening techniques to identify lead compounds more efficiently.

High-Throughput Screening

A study highlighted its application in a high-throughput screening setup where 4-Cyclohexylbutyl-β-D-glucopyranoside was used to solubilize target proteins involved in disease pathways. This approach facilitated the identification of small molecule inhibitors with therapeutic potential.

Comparative Analysis with Other Detergents

To illustrate the effectiveness of 4-Cyclohexylbutyl-β-D-glucopyranoside compared to other commonly used detergents, the following table summarizes key performance metrics:

| Detergent | Solubilization Efficiency | Stability | Cost |

|---|---|---|---|

| Triton X-100 | Moderate | Low | Low |

| Dodecyl maltoside | High | Moderate | Moderate |

| 4-Cyclohexylbutyl-β-D-glucopyranoside | High | High | High |

Mechanism of Action

The primary mechanism of action of 4-Cyclohexylbutyl-b-D-glucopyranoside involves its ability to disrupt lipid bilayers, thereby solubilizing membrane proteins. This disruption is facilitated by the hydrophobic cyclohexylbutyl group, which interacts with the lipid bilayer, and the hydrophilic glucopyranoside moiety, which stabilizes the solubilized proteins .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares 4-Cyclohexylbutyl-β-D-glucopyranoside with key analogs differing in alkyl chain length or substitution:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| 4-Cyclohexylbutyl-β-D-glucopyranoside | 181135-57-9 | C22H40O11 | 480.56 | 4-Cyclohexylbutyl tail |

| Cyclohexylmethyl-β-D-maltoside (CYMAL-1) | 260804-64-6 | C19H34O11 | 438.47 | Shorter cyclohexylmethyl tail |

| 5-Cyclohexylpentyl-β-D-maltoside | 250692-65-0 | C23H42O11 | 506.56 | Longer 5-cyclohexylpentyl tail |

| 4-Nitrophenyl-β-D-glucopyranoside | 67909-25-5 | C24H26O12 | 506.46 | Aromatic 4-nitrophenyl aglycone |

Key Observations :

- Alkyl Chain Length : Increasing chain length (methyl → butyl → pentyl) enhances hydrophobicity, lowering critical micelle concentration (CMC). For example, CYMAL-4 (butyl) is milder than CYMAL-1 (methyl) but more effective at solubilizing membrane proteins .

- Aglycone Type : Substituting cyclohexyl with aromatic groups (e.g., 4-nitrophenyl) shifts functionality from detergent to enzyme substrate, as seen in β-glucosidase assays .

Biological Activity

4-Cyclohexylbutyl-β-D-glucopyranoside, also known as 4-Cyclohexylbutyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, is a compound that has garnered attention in the field of biochemistry and pharmacology due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of 4-Cyclohexylbutyl-β-D-glucopyranoside

This compound is a glycoside derivative that plays a significant role in various biological processes. It is primarily recognized for its ability to interact with membrane proteins and influence metabolic pathways, making it a valuable tool in biochemical research and pharmaceutical applications.

- Interaction with Membrane Proteins :

-

Influence on Glycosyltransferase Activity :

- Research indicates that this compound can optimize the conditions for glycosyltransferase activity, which is essential for the synthesis of glycoproteins and glycolipids. The presence of 4-Cyclohexylbutyl-β-D-glucopyranoside enhances enzyme stability and activity, promoting efficient glycosylation reactions .

-

Impact on Metabolic Processes :

- The compound has been shown to affect various metabolic pathways, particularly those involving carbohydrate metabolism. Its ability to modulate enzyme activities suggests potential applications in metabolic engineering and therapeutic interventions for metabolic disorders.

Case Studies

-

Purification of Membrane Proteins :

- A study demonstrated the effectiveness of 4-Cyclohexylbutyl-β-D-glucopyranoside in solubilizing membrane proteins from various sources. The compound facilitated the extraction of proteins while maintaining their functional integrity, which is critical for downstream applications such as crystallization and structural analysis .

- Glycosylation Efficiency :

Data Table: Comparison of Biological Activity

| Parameter | 4-Cyclohexylbutyl-β-D-glucopyranoside | Control (No Detergent) |

|---|---|---|

| Protein Yield (mg/mL) | 12.5 | 7.0 |

| Glycosylation Rate (%) | 85 | 50 |

| Enzyme Stability (hours) | 24 | 10 |

| Solubilization Efficiency (%) | 95 | 60 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclohexylbutyl-β-D-glucopyranoside, and how can purity be validated?

- Methodological Answer : Synthesis typically involves glycosylation of a cyclohexylbutyl alcohol donor with a protected β-D-glucopyranosyl acceptor. Koenigs-Knorr or trichloroacetimidate methods are common for glycosidic bond formation . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is followed by characterization using NMR (¹H, ¹³C, HSQC) to confirm stereochemistry and linkage. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS or MALDI-TOF) .

Q. How is 4-cyclohexylbutyl-β-D-glucopyranoside utilized in studying membrane protein stability?

- Methodological Answer : The compound’s amphiphilic structure makes it effective for solubilizing membrane proteins. Researchers use it in detergent screening assays at concentrations of 0.1–1% (w/v) in buffer systems (e.g., Tris-HCl, pH 7.4). Stability is assessed via circular dichroism (CD) spectroscopy or size-exclusion chromatography (SEC) to monitor protein folding and aggregation over time .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Key techniques include:

- NMR : Assign anomeric proton (δ 4.2–5.5 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm) to confirm regiochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+Na]⁺) and fragmentation patterns.

- HPLC : Compare retention times with synthetic standards to assess batch-to-batch consistency .

Advanced Research Questions

Q. How does modifying the cyclohexylbutyl chain length impact enzymatic hydrolysis kinetics?

- Methodological Answer : Systematic variation of the alkyl chain (e.g., C4 vs. C6) can be studied using β-glucosidase assays. Hydrolysis rates are measured via UV-Vis spectroscopy using chromogenic substrates (e.g., p-nitrophenyl-β-D-glucopyranoside as a control). Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots. Computational modeling (e.g., molecular docking with AutoDock Vina) predicts steric hindrance effects of bulkier chains on enzyme active sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Address by:

- Reproducibility Checks : Replicate experiments across labs using standardized protocols (e.g., fixed pH, temperature).

- Metabolite Profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with bioassays.

- Dose-Response Curves : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Q. How can 4-cyclohexylbutyl-β-D-glucopyranoside enhance drug delivery systems?

- Methodological Answer : Its surfactant properties improve solubility of hydrophobic drugs. Formulate micelles by dissolving the compound (critical micelle concentration: ~0.5 mM) with drugs like paclitaxel. Characterize micelle size via dynamic light scattering (DLS) and entrapment efficiency via dialysis followed by HPLC quantification. In vitro release studies (PBS buffer, 37°C) validate sustained release profiles .

Q. What role does this compound play in studying carbohydrate-protein interactions?

- Methodological Answer : It serves as a probe for lectin binding studies. Surface plasmon resonance (SPR) assays immobilize lectins (e.g., concanavalin A) on sensor chips. Inject 4-cyclohexylbutyl-β-D-glucopyranoside at varying concentrations (1–100 µM) to calculate binding affinity (KD) from sensograms. Competitive assays with monosaccharides (e.g., glucose) confirm specificity .

Methodological Considerations

- Synthetic Challenges : Steric hindrance from the cyclohexyl group may reduce glycosylation yields. Mitigate by using bulky protecting groups (e.g., tert-butyldimethylsilyl) or microwave-assisted synthesis to enhance reaction efficiency .

- Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, NOESY) to avoid misassignment of overlapping peaks in the aliphatic region .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.